3-(2-bromoethynyl)oxetan-3-ol
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Overview
Description
3-(2-bromoethynyl)oxetan-3-ol is a chemical compound characterized by the presence of an oxetane ring, a hydroxyl group, and a bromoethynyl substituent The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethynyl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the bromoethynyl group. One common method for synthesizing oxetane derivatives is through the cyclization of epoxides. For instance, the reaction of epichlorohydrin with a suitable nucleophile under basic conditions can yield oxetan-3-ol .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the cyclization and halogenation steps to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromoethynyl)oxetan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromoethynyl group can be reduced to form an ethynyl or ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of oxetan-3-one.
Reduction: Formation of 3-(2-ethynyl)oxetan-3-ol or 3-(2-ethyl)oxetan-3-ol.
Substitution: Formation of 3-(2-substituted ethynyl)oxetan-3-ol derivatives.
Scientific Research Applications
3-(2-bromoethynyl)oxetan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-bromoethynyl)oxetan-3-ol involves its interaction with molecular targets through its reactive functional groups. The bromoethynyl group can participate in nucleophilic substitution reactions, while the oxetane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: Lacks the bromoethynyl group, making it less reactive in certain substitution reactions.
3-(2-chloroethynyl)oxetan-3-ol:
3-(2-ethynyl)oxetan-3-ol: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness
3-(2-bromoethynyl)oxetan-3-ol is unique due to the presence of both the oxetane ring and the bromoethynyl group. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
2763749-55-7 |
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Molecular Formula |
C5H5BrO2 |
Molecular Weight |
177 |
Purity |
95 |
Origin of Product |
United States |
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